N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzamide core linked to a 4-phenyl group bearing a 6-methanesulfonylpyridazine moiety.
Properties
IUPAC Name |
3-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-16-5-3-4-14(12-16)19(23)20-15-8-6-13(7-9-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVLZCCJYAAFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide typically involves multiple steps, including the formation of the pyridazine ring, sulfonylation, and coupling reactions. One common synthetic route is as follows:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Sulfonylation: The pyridazine derivative is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The sulfonylated pyridazine is coupled with 4-aminophenyl-3-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
The following analysis compares N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide with structurally or functionally related benzamide derivatives.
Structural Analogues in CFTR Modulation
Key Differences :
- The target compound’s pyridazine sulfonyl group contrasts with CoPo-22’s cyanoquinoline and VRT-325’s quinazoline-sulfonylpiperazine. Pyridazine’s electron-deficient nature may enhance binding to polar residues in CFTR compared to quinoline/quinazoline systems.
- CoPo-22’s dual activity highlights the importance of acylamino linkers (e.g., ethylamino in CoPo-22 vs. direct phenyl linkage in the target compound).
Dopamine D4 Receptor Ligands
Key Differences :
- The target compound lacks the piperazine-cyanopyridine moiety critical for D4 selectivity in Compound 5. Instead, its pyridazine sulfonyl group may confer distinct receptor interactions or metabolic stability.
- The 3-methoxybenzamide scaffold is conserved across D4 ligands, suggesting this group’s role in receptor binding.
Sulfonyl/Isoxazole Derivatives
Key Differences :
- The target compound’s methanesulfonyl group differs from the sulfamoyl group in ’s isoxazole derivative, which may alter solubility or target engagement.
Pharmacokinetic and Physicochemical Comparison
*Estimated using fragment-based methods (e.g., sulfonyl groups reduce logP).
Key Insights :
- The target compound’s logP (~2.5) aligns with optimal ranges for CNS penetration (2–3), similar to Compound 6.
- Pyridazine’s planar structure may enhance blood-brain barrier permeability compared to bulkier heterocycles like isoxazole .
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
- Molecular Formula : C20H17N5O
- Molecular Weight : 343.38 g/mol
Research indicates that compounds with similar structures often exhibit biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The presence of methoxy and sulfonyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance:
- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Compound A | A-549 | 0.02 |
| Compound B | MCF7 | 0.06 |
| Doxorubicin | HCT116 | 0.04 |
Antioxidant Activity
The DPPH radical-scavenging assay has been utilized to evaluate the antioxidant capacity of related compounds, showing moderate activity compared to ascorbic acid at concentrations around 100 μg/mL .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications at specific positions significantly influenced their potency against cancer cells.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. The study highlighted the role of reactive oxygen species (ROS) generation and subsequent activation of caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
